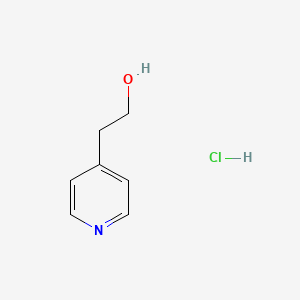
3,5-Dichloro-3'-fluoro-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone, also known as CF3, is a synthetic organic compound with the molecular formula C14H9Cl2FO . It is a member of the benzophenone family, which is widely used in pharmaceuticals, sunscreens, and polymer industries.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 3’ position, and a methyl group at the 4’ position . The molecular weight is 283.13 .Physical And Chemical Properties Analysis
3,5-Dichloro-3’-fluoro-4’-methylbenzophenone is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorescent Sensor for Aluminum Detection
A study by Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, showing high selectivity and sensitivity towards Al³⁺ ions. This sensor, with potential relevance to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone, could be used for bio-imaging fluorescent probes in human cervical HeLa cancer cell lines (Ye et al., 2014).
Antibacterial Agent Synthesis
Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, using 2,4-dichloro-5-fluorophenyl and 4-fluorophen-yl groups as pharmacophores. This process highlights the potential use of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in creating biologically active molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).
SNAr Reaction Studies
Cervera, Marquet, and Martin (1996) investigated the substitution reactions of halogenonitrobenzenes, including compounds structurally similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone. Their work provides insights into the mechanisms of nucleophilic aromatic substitution reactions, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone (Cervera, Marquet, & Martin, 1996).
Photophysical Behavior Study
Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules used for imaging RNA. This research is relevant as it explores the properties of fluorine-substituted molecules similar to 3,5-Dichloro-3'-fluoro-4'-methylbenzophenone in biological imaging applications (Santra et al., 2019).
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCGRIDQZDDGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-4'-methylbenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

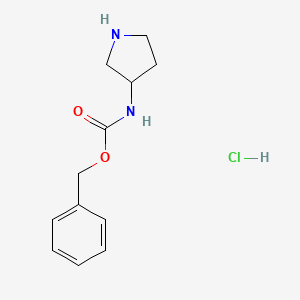

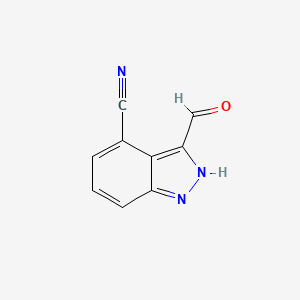
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)




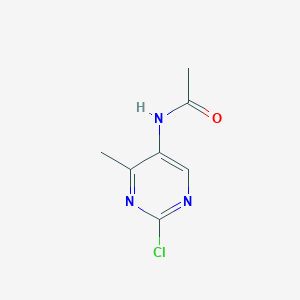
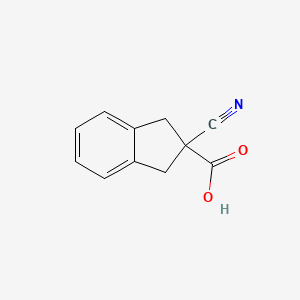
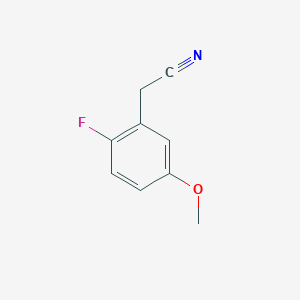
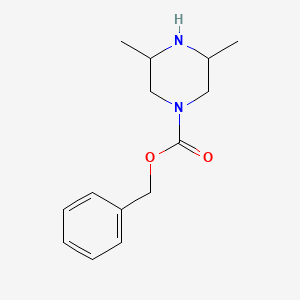
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
